molecular formula C17H18N4O3S B2562541 Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852437-10-6

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2562541
CAS No.: 852437-10-6
M. Wt: 358.42
InChI Key: ZKOPMXIJUMAANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound belonging to the triazolopyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the ethoxyphenyl group and the thioester moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioester to a carboxylic acid derivative.

  • Reduction: Reduction of the triazolopyridazine core to produce simpler derivatives.

  • Substitution: Replacement of the ethoxyphenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or their derivatives.

  • Reduction can produce amines or other reduced forms of the core structure.

  • Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Medicine: The compound's potential antitumor activity makes it a candidate for drug development. Its ability to inhibit specific molecular targets suggests it could be used in targeted cancer therapies.

Industry: In the chemical industry, Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth. The compound binds to the active sites of these kinases, preventing their phosphorylation activity and subsequent signaling pathways.

Comparison with Similar Compounds

  • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate

  • JNJ-38877605

Uniqueness: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other triazolopyridazine derivatives. This dual inhibition makes it a promising candidate for anticancer therapies.

Properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-24-13-7-5-12(6-8-13)16-19-18-14-9-10-15(20-21(14)16)25-11(2)17(22)23-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOPMXIJUMAANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.